molecular formula C22H30N2O2S B3516082 1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone

1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone

Cat. No.: B3516082
M. Wt: 386.6 g/mol
InChI Key: OZWFCSVCSZJPOW-UHFFFAOYSA-N
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Description

1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone is a synthetic organic compound that belongs to the class of phenolic antioxidants. These compounds are known for their ability to inhibit oxidation processes, making them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone typically involves the following steps:

    Formation of the Phenolic Component: The phenolic component can be synthesized through the alkylation of hydroquinone with tert-butyl groups.

    Formation of the Pyrimidine Component: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines.

    Coupling Reaction: The phenolic and pyrimidine components are then coupled through a sulfanyl linkage using thiol reagents under controlled conditions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to quinones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

    Oxidation Products: Quinones.

    Reduction Products: Reduced pyrimidine derivatives.

    Substitution Products: Alkylated or arylated phenolic compounds.

Scientific Research Applications

1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone has various applications in scientific research, including:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential therapeutic effects in diseases related to oxidative damage.

    Industry: Employed as a stabilizer in plastics, rubber, and other materials to enhance their durability.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. The phenolic group can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The sulfanyl linkage may also play a role in enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Butylated Hydroxytoluene (BHT): Another phenolic antioxidant with similar applications.

    Butylated Hydroxyanisole (BHA): Used as an antioxidant in food and cosmetics.

    Tert-Butylhydroquinone (TBHQ): Employed as a preservative in food products.

Uniqueness

1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone is unique due to its combined phenolic and pyrimidine structure, which may offer enhanced antioxidant properties and stability compared to other similar compounds.

Properties

IUPAC Name

1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2S/c1-13-9-14(2)24-20(23-13)27-12-18(25)15-10-16(21(3,4)5)19(26)17(11-15)22(6,7)8/h9-11,26H,12H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWFCSVCSZJPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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